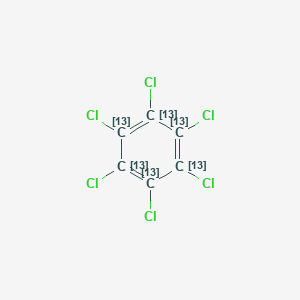

Hexachlorbenzol-13C6

Übersicht

Beschreibung

Synthesis Analysis

Hexachlorobenzene can be synthesized from hexachloroethane and hexachlorobenzene through combustion synthesis. This process yields carbon materials with unique structural and surface properties dependent on the chemical composition of the starting compounds. Such synthesis processes contribute significantly to understanding hexachlorobenzene's applicability in various industrial applications, despite the focus here being purely scientific (Cudziło et al., 2007).

Molecular Structure Analysis

The molecular structure of hexachlorobenzene has been determined to be planar with D6h symmetry through electron diffraction studies. This planarity is pivotal for understanding the chemical behavior and reactivity of hexachlorobenzene under different conditions (Strand & Cox, 1966).

Chemical Reactions and Properties

Hexachlorobenzene participates in various chemical reactions, including electron attachment, which leads to the formation of negative ions. Such processes are crucial for understanding the environmental fate and toxicological effects of hexachlorobenzene. The formation of negative ions through dissociative electron attachment illustrates the compound's chemical reactivity and its potential environmental persistence (Kumar et al., 2022).

Physical Properties Analysis

The physical properties of hexachlorobenzene, including its crystalline structure, have been extensively studied. For example, its crystal and molecular structures were investigated using molecular-packing analysis, revealing several crystalline structures with monoclinic symmetry. Such studies help in understanding the stability and phase transitions of hexachlorobenzene under various conditions (Thiéry & Rérat, 1998).

Chemical Properties Analysis

The chemical properties of hexachlorobenzene, such as its ability to form various anions upon electron attachment, reflect its reactivity and potential environmental impact. The study of its chemical behavior under different conditions is essential for assessing its risk and managing its use and disposal (Kumar et al., 2022).

Wissenschaftliche Forschungsanwendungen

Analytischer Standard

Hexachlorbenzol-13C6 wird als analytischer Standard verwendet . Das bedeutet, dass es in Laboren verwendet wird, um die Genauigkeit analytischer Messungen sicherzustellen. Es dient als Referenzmaterial, das gut charakterisiert, stabil und rein ist, was bei der Kalibrierung von Instrumenten und der Validierung von Methoden hilft.

Isotopenverdünnungs-Massenspektrometrie (IDMS)

Hexachlorbenzol-13C6 wird in der Isotopenverdünnungs-Massenspektrometrie (IDMS) für die quantitative Analyse von Pestiziden verwendet . IDMS ist eine Technik, bei der ein isotopenangereicherter Standard (in diesem Fall Hexachlorbenzol-13C6) zu einer Probe hinzugefügt wird. Das Verhältnis der Intensitäten der Proben- und Standardisotope wird dann verwendet, um die Konzentration des Elements in der Probe zu bestimmen.

Umweltanalytik

Hexachlorbenzol-13C6 wird in der Umweltanalytik verwendet . Es kann verwendet werden, um das Vorhandensein von Hexachlorbenzol, einem schädlichen Pestizid, in Umweltproben zu detektieren und zu quantifizieren. Dies hilft bei der Überwachung und Kontrolle der Umweltverschmutzung.

Synthetische Zwischenprodukte

Hexachlorbenzol-13C6 kann als synthetisches Zwischenprodukt verwendet werden . Das bedeutet, dass es bei der Synthese anderer Verbindungen verwendet werden kann, insbesondere bei der Herstellung anderer isotopenmarkierter Verbindungen.

Pestizid-/Herbizid- und Metabolitenstandards

Hexachlorbenzol-13C6 wird als Standard für Pestizide/Herbizide und deren Metaboliten verwendet . Dies hilft bei der Analyse und Detektion dieser Substanzen in verschiedenen Proben, wie z. B. Lebensmittelprodukten oder Umweltproben.

Prioritäts-Schadstoffe

Hexachlorbenzol-13C6 wird bei der Analyse von Prioritäts-Schadstoffen verwendet . Prioritäts-Schadstoffe sind eine Reihe von chemischen Schadstoffen, die von der US-Umweltbehörde (EPA) als besonders gesundheits- oder umweltschädlich eingestuft werden.

Endokrine Disruptoren

Hexachlorbenzol-13C6 wird bei der Untersuchung von endokrinen Disruptoren verwendet . Endokrine Disruptoren sind Chemikalien, die mit dem endokrinen System des Körpers interferieren können, was zu nachteiligen Entwicklungen, Fortpflanzungs-, neurologischen und immunologischen Effekten führt.

Stockholmer Übereinkommen Standards

Hexachlorbenzol-13C6 wird bei der Analyse von Stockholmer Übereinkommen Standards verwendet . Das Stockholmer Übereinkommen ist ein globales Abkommen zum Schutz der menschlichen Gesundheit und der Umwelt vor persistenten organischen Schadstoffen (POPs), und Hexachlorbenzol ist einer der POPs, die in dem Abkommen aufgeführt sind.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known to be resistant to biodegradation, which may contribute to its persistence in the environment and its bioaccumulation in organisms .

Biochemical Pathways

Hexachlorobenzene-13C6 is involved in the modulation of various biochemical pathways. For instance, it has been found to modulate the response of cells to chemotherapy . It is also known to be involved in the process of dechlorination, which is a critical step in its biodegradation .

Pharmacokinetics

It is known that hexachlorobenzene and its analogs are resistant to biodegradation, which suggests that they may persist in the body for extended periods .

Result of Action

It is known to be a possible human carcinogen . It has also been found to modulate the response of cells to chemotherapy, suggesting that it may have significant effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Hexachlorobenzene-13C6. For instance, its resistance to biodegradation suggests that it may persist in the environment for extended periods . Furthermore, it is known to bioaccumulate in organisms, which means that its concentration can increase over time in certain environments .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAPSXZOOQJIBF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312684 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93952-14-8 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

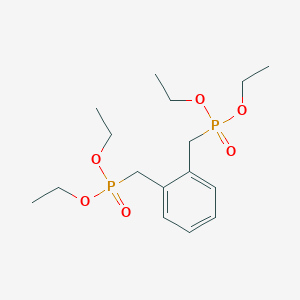

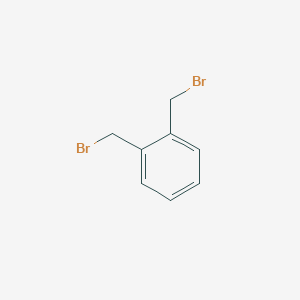

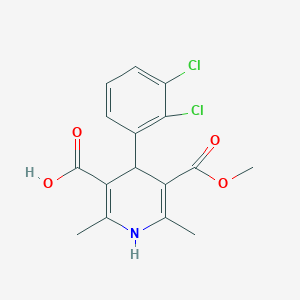

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?

A: Hexachlorobenzene-13C6, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].

Q2: What significant findings arose from using Hexachlorobenzene-13C6 in the GC-HRMS study on H-abstraction reactions?

A2: The research utilizing Hexachlorobenzene-13C6 revealed several key insights about H-abstraction reactions in EI-MS:

- Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between Hexachlorobenzene-13C6 and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].

- Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].

- Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].

Q3: How can the findings from the Hexachlorobenzene-13C6 study be applied to improve the identification of halogenated organic pollutants (HOPs)?

A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:

- Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].

- Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)